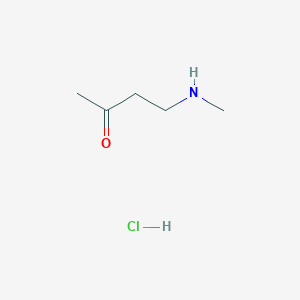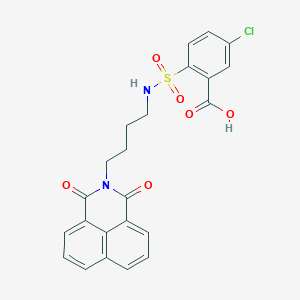
放射保护素-1
描述
Radioprotectin-1 is a potent and specific nonlipid agonist of lysophosphatidic acid receptor 2 (LPA2). It has been developed as a radioprotective agent, capable of reducing apoptosis induced by ionizing radiation and radiomimetic drugs. This compound is particularly significant in the context of radiation therapy and protection against radiation-induced damage .
科学研究应用
作用机制
放射防护素-1 通过特异性激活溶血磷脂酸受体 2 发挥作用。这种激活导致抗凋亡和再生作用,保护细胞免受辐射诱导的凋亡。 该化合物作为人溶血磷脂酸受体 2 正构体的完全激动剂发挥作用,有效减少 γ 辐射和放射模拟药物诱导的细胞凋亡 .
生化分析
Biochemical Properties
Radioprotectin-1 interacts primarily with the lysophosphatidic acid receptor 2 (LPA2). It functions as a high-potency agonist with an EC50 value of 5 pM for the human ortholog of LPA2 . This interaction is highly specific, as Radioprotectin-1 does not significantly affect other LPA receptors or the type 1 sphingosine-1-phosphate GPCR . By binding to LPA2, Radioprotectin-1 activates downstream signaling pathways that promote cell survival and reduce apoptosis induced by ionizing radiation .
Cellular Effects
Radioprotectin-1 exerts significant effects on various cell types, particularly those exposed to ionizing radiation. It has been shown to reduce apoptosis in cells expressing LPA2, either endogenously or after transfection . This reduction in apoptosis is achieved through the activation of anti-apoptotic signaling pathways, which help to preserve cell viability and function. Additionally, Radioprotectin-1 influences cell signaling pathways, gene expression, and cellular metabolism, thereby enhancing the overall resilience of cells to radiation-induced damage .
Molecular Mechanism
The molecular mechanism of Radioprotectin-1 involves its binding to the LPA2 receptor, which triggers a cascade of intracellular signaling events. This binding leads to the activation of downstream effectors such as phosphoinositide 3-kinase (PI3K) and Akt, which are known to promote cell survival and inhibit apoptotic pathways . Furthermore, Radioprotectin-1 upregulates the expression of genes associated with cell survival and repair, thereby enhancing the cell’s ability to withstand radiation-induced stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Radioprotectin-1 have been observed to change over time. The compound is stable under standard storage conditions and retains its radioprotective properties over extended periods . In vitro studies have shown that Radioprotectin-1 effectively reduces apoptosis within 15 minutes of exposure to ionizing radiation . Long-term studies in vivo have demonstrated that Radioprotectin-1 can decrease mortality in animal models of acute radiation syndromes when administered over a period of three days .
Dosage Effects in Animal Models
The effects of Radioprotectin-1 vary with different dosages in animal models. In studies involving C57BL/6 mice, Radioprotectin-1 was administered subcutaneously at doses of 0.1 mg/kg and 0.3 mg/kg every 12 hours for three days . These dosages were found to significantly decrease mortality in models of hematopoietic and gastrointestinal acute radiation syndromes . Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage to achieve the desired radioprotective outcomes without inducing toxicity .
Metabolic Pathways
Radioprotectin-1 is involved in metabolic pathways that enhance cell survival and repair mechanisms. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels, thereby supporting the cell’s ability to cope with radiation-induced stress . The activation of LPA2 by Radioprotectin-1 leads to the modulation of metabolic pathways associated with energy production and cellular repair .
Transport and Distribution
Radioprotectin-1 is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with the LPA2 receptor, which facilitates its localization to specific cellular compartments . The compound’s distribution is influenced by its solubility and binding affinity to cellular components, ensuring its effective delivery to target sites within the cell .
Subcellular Localization
The subcellular localization of Radioprotectin-1 is primarily associated with its interaction with the LPA2 receptor. This interaction directs Radioprotectin-1 to specific compartments within the cell, such as the plasma membrane and intracellular signaling complexes . The localization of Radioprotectin-1 is crucial for its activity, as it ensures the targeted activation of signaling pathways that confer radioprotection .
准备方法
合成路线和反应条件: 放射防护素-1 的合成涉及多个步骤,包括制备中间体化合物以及在受控条件下进行后续反应。具体的合成路线和反应条件属于专有技术,未公开详细披露。 已知该化合物是通过一系列涉及特定试剂和催化剂的有机反应合成的 .
工业生产方法: 放射防护素-1 的工业生产遵循严格的规程,以确保高纯度和一致性。该过程涉及在受控环境中进行大规模合成,随后进行纯化步骤,例如结晶和色谱。 最终产品会经过严格的质量控制测试以确认其功效和安全性 .
化学反应分析
反应类型: 放射防护素-1 主要发生受体结合反应,因为它作为溶血磷脂酸受体 2 的激动剂发挥作用。 它通常不会参与常见的化学反应,例如在生理条件下发生氧化、还原或取代反应 .
常用试剂和条件: 用于合成放射防护素-1 的主要试剂包括特定有机化合物和催化剂。 这些反应的条件经过精心控制,以确保获得所需产品,并具有高产率和纯度 .
主要形成的产物: 合成放射防护素-1 的主要产物是该化合物本身,随后将其用于各种科学和医疗应用 .
相似化合物的比较
放射防护素-1 独特之处在于它对溶血磷脂酸受体 2 的高效性和特异性。类似化合物包括其他溶血磷脂酸受体激动剂和拮抗剂,例如:
GRI977143: 溶血磷脂酸受体 2 的选择性非脂类激动剂.
AM095: 强效的溶血磷脂酸受体 1 拮抗剂.
ONO-7300243: 溶血磷脂酸受体 1 的拮抗剂.
属性
IUPAC Name |
5-chloro-2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butylsulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O6S/c24-15-9-10-19(18(13-15)23(29)30)33(31,32)25-11-1-2-12-26-21(27)16-7-3-5-14-6-4-8-17(20(14)16)22(26)28/h3-10,13,25H,1-2,11-12H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJUYQCJIFWMBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCNS(=O)(=O)C4=C(C=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622006-09-0 | |
| Record name | 5-chloro-2-[(4-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butyl)sulfamoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Radioprotectin-1 exert its protective effect against radiation damage in the colon?
A1: Radioprotectin-1, an agonist of the Lysophosphatidic acid receptor 2 (LPA2), demonstrates protective effects against radiation-induced damage to the colonic epithelium. [, ] Research suggests this protection stems from Radioprotectin-1's ability to mitigate radiation-induced disruptions in the colonic epithelial barrier. [] This barrier dysfunction, characterized by increased permeability and tight junction disruption, is a significant consequence of radiation exposure. Radioprotectin-1 effectively reduces this permeability and maintains the integrity of tight junctions, thus preserving the barrier function. [] The compound achieves this by preventing the redistribution of tight junction proteins, a process mediated through the Rho-kinase pathway. [] Further studies indicate that Radioprotectin-1's protective action also extends to the Lgr5-positive intestinal stem cells, shielding them from radiation injury. [] This preservation of stem cells is crucial for the long-term recovery of the intestinal epithelium following radiation exposure.
Q2: What are the key findings regarding Radioprotectin-1's mechanism of action in both in vitro and in vivo models of radiation injury?
A2: In both cell culture (Caco-2 and m-ICC12 cells) and animal models (total body irradiation and partial body irradiation in mice), Radioprotectin-1 administration has been shown to:
- Prevent the redistribution of tight junction proteins: This preservation of tight junctions effectively maintains the integrity of the epithelial barrier, reducing permeability defects induced by radiation. []
- Reduce mucosal permeability to inulin: This finding further supports Radioprotectin-1's role in maintaining the integrity and function of the intestinal barrier following radiation exposure. []
- Lower plasma Lipopolysaccharide (LPS) levels: Elevated LPS levels, indicative of endotoxemia and a compromised intestinal barrier, were mitigated by Radioprotectin-1 treatment. []
- Protect Lgr5-positive intestinal stem cells: This finding highlights the potential of Radioprotectin-1 to contribute to the long-term recovery of the intestinal epithelium after radiation damage. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride](/img/structure/B1469821.png)
![N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride](/img/structure/B1469822.png)
![hexahydro-2H-cyclopenta[b][1,4]dithiin-5-one](/img/structure/B1469823.png)
![Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride](/img/structure/B1469824.png)
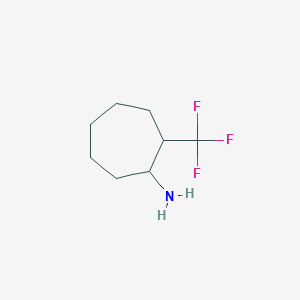
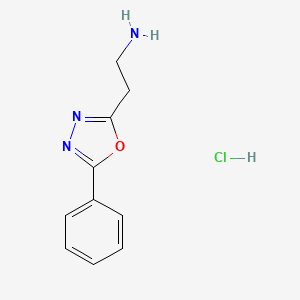
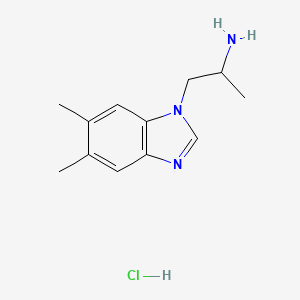
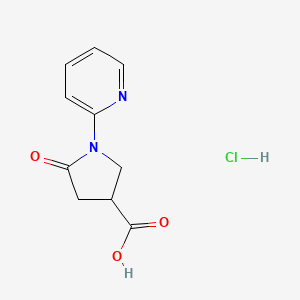
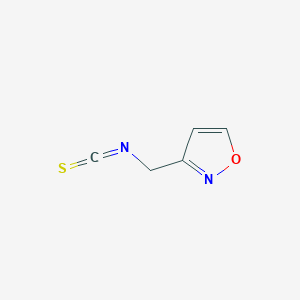
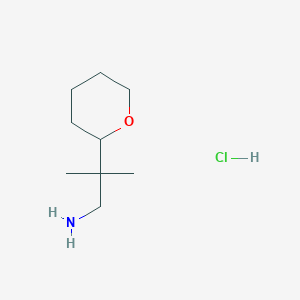
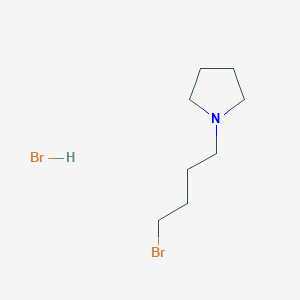
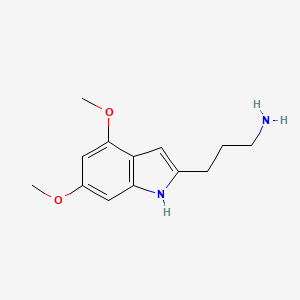
![5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1469840.png)
